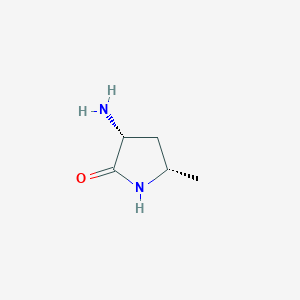

(3R,5S)-3-Amino-5-methylpyrrolidin-2-one

Description

Properties

Molecular Formula |

C5H10N2O |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

(3R,5S)-3-amino-5-methylpyrrolidin-2-one |

InChI |

InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m0/s1 |

InChI Key |

SWTNSRXCWULTDK-IUYQGCFVSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](C(=O)N1)N |

Canonical SMILES |

CC1CC(C(=O)N1)N |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability and Epimerization Dynamics of 3-Amino-5-methylpyrrolidin-2-one Isomers

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The functionalized γ-lactam 3-amino-5-methylpyrrolidin-2-one is a highly versatile chiral building block utilized extensively in modern medicinal chemistry. Most notably, it serves as a core pharmacophore in the development of Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors[1]. These inhibitors are currently under rigorous clinical and preclinical investigation for the treatment of Duchenne Muscular Dystrophy (DMD), asthma, and various inflammatory bowel diseases[2][3].

Because H-PGDS is a structurally highly specific, glutathione-dependent enzyme, the spatial orientation of the inhibitor's functional groups dictates its binding affinity[2]. Consequently, understanding the thermodynamic stability and epimerization pathways of 3-amino-5-methylpyrrolidin-2-one isomers is critical. This guide dissects the stereochemical landscape of these isomers, explains the causality behind their thermodynamic equilibration, and provides a self-validating protocol for isolating the favored trans-diastereomers.

Stereochemical Landscape & Conformational Thermodynamics

The pyrrolidin-2-one ring adopts a predominantly planar or slight envelope conformation to accommodate the resonance of the lactam amide bond. The molecule possesses two chiral centers at the C3 (amino-substituted) and C5 (methyl-substituted) positions, yielding four distinct stereoisomers grouped into two diastereomeric pairs: cis and trans.

-

The Cis Isomers[(3S,5S) and (3R,5R)]: In the cis configuration, both the bulky amino group and the methyl group project onto the same face of the γ-lactam ring. This spatial arrangement induces severe pseudo-1,3-diaxial steric repulsion, destabilizing the ring system.

-

The Trans Isomers [(3R,5S) and (3S,5R)]: In the trans configuration, the substituents project onto opposite faces of the ring. This pseudo-equatorial positioning minimizes steric clash, making the trans isomers thermodynamically superior.

During multi-step synthetic sequences, spontaneous or base-induced epimerization frequently occurs, naturally driving the isomeric mixture toward the thermodynamically favored trans state (predominantly the 3R,5S-diastereomer when starting from a 5S precursor)[1][4].

Table 1: Stereochemical Properties and Relative Thermodynamic Stabilities

| Isomer Configuration | C3 Stereocenter | C5 Stereocenter | Diastereomeric Relationship | Steric Strain Profile | Relative Thermodynamic Stability |

| (3R,5S) | R | S | trans | Minimized (Opposite faces) | High (Favored) |

| (3S,5R) | S | R | trans | Minimized (Opposite faces) | High (Favored) |

| (3S,5S) | S | S | cis | High (Pseudo-1,3-diaxial clash) | Low (Disfavored) |

| (3R,5R) | R | R | cis | High (Pseudo-1,3-diaxial clash) | Low (Disfavored) |

Mechanisms of C3 Epimerization

The thermodynamic equilibration of 3-amino-5-methylpyrrolidin-2-one relies on the specific chemical environment of the C3 carbon. The C3 proton is situated α (alpha) to the lactam carbonyl, rendering it relatively acidic.

When exposed to basic conditions, this proton is abstracted to form a planar, achiral enolate intermediate. Because the C5 methyl group sterically shields one face of the ring, the subsequent reprotonation of the enolate occurs preferentially from the less hindered face. This kinetic preference, combined with the overall thermodynamic stability of the resulting product, heavily biases the equilibrium toward the trans-isomer.

Figure 1: Base-catalyzed epimerization pathway of 3-amino-5-methylpyrrolidin-2-one isomers.

Experimental Methodology: Thermodynamically Controlled Equilibration

Rather than discarding the undesired cis-isomers generated during early synthetic steps, drug development workflows utilize thermodynamic equilibration to recycle the material into the highly valuable trans-isomer.

The following protocol outlines a self-validating system for the epimerization and isolation of the (3R,5S)-diastereomer from a mixed (3S,5S)/(3R,5S) batch.

Step-by-Step Protocol

-

Substrate Preparation: Dissolve 1.0 equivalent of the isomeric mixture of 3-amino-5-methylpyrrolidin-2-one (typically N-Boc protected at the amino group to prevent side reactions) in anhydrous tetrahydrofuran (THF) at a concentration of 0.5 M.

-

Base-Catalyzed Enolization: Add 0.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Causality: DBU is selected because it is a strong, non-nucleophilic amidine base. It efficiently deprotonates the C3 α-proton to form the enolate without acting as a nucleophile, which prevents unwanted ring-opening of the lactam.

-

-

Thermal Activation: Heat the reaction mixture to 60°C under a nitrogen atmosphere.

-

Causality: Thermal energy overcomes the activation barrier for enolization, accelerating the rate at which the system reaches thermodynamic equilibrium.

-

-

In-Process Control (IPC) & Self-Validation: Sample 50 μL of the reaction every 2 hours. Quench the sample in 0.5 mL of acetonitrile containing 0.1% acetic acid and analyze via Chiral HPLC.

-

Validation: The system validates its own completion. The reaction is deemed complete only when the trans:cis ratio stabilizes across two consecutive readings (typically achieving a >85:15 ratio favoring the trans-isomer).

-

-

Kinetic Quenching: Once equilibrium is validated, cool the reactor to 0°C and add 0.15 equivalents of glacial acetic acid.

-

Causality: Acetic acid rapidly neutralizes the DBU, kinetically trapping the molecules in their current thermodynamic ratio. A weak acid is strictly used to prevent the acid-catalyzed hydrolysis of the lactam ring that strong mineral acids might induce.

-

-

Isolation via SFC: Purify the concentrated residue using Chiral Supercritical Fluid Chromatography (SFC) eluting with a CO₂/ethanol gradient[5]. SFC provides superior resolution for diastereomers compared to standard liquid chromatography, yielding the pure trans-isomer (>99% de).

Figure 2: Self-validating workflow for the thermodynamic equilibration and isolation of trans-isomers.

Pharmaceutical Implications in Drug Design

The rigorous control of 3-amino-5-methylpyrrolidin-2-one stereochemistry is not merely an academic exercise; it is a fundamental regulatory requirement in drug manufacturing. In the synthesis of H-PGDS inhibitors, the pyrrolidin-2-one ring acts as a central scaffold that projects binding motifs (such as quinoline-3-carboxamides or thiazole-5-carboxamides) into specific sub-pockets of the enzyme[3].

If the cis-isomer is incorporated into the Active Pharmaceutical Ingredient (API), the altered vector of the C3 and C5 substituents prevents the molecule from achieving the necessary bioactive conformation. This results in a drastic reduction in target affinity and an increased risk of off-target toxicity. By leveraging the natural thermodynamic stability of the trans-isomer and utilizing dynamic equilibration workflows, process chemists can ensure high-yield, stereopure batches that meet the stringent safety and efficacy standards required for treating severe conditions like Duchenne Muscular Dystrophy[2][4].

References

- Source: Google Patents (WO2020095215A1)

- Source: Google Patents (WO2017103851A1)

- Source: Google Patents (WO2018229629A1)

Sources

- 1. WO2020095215A1 - Chemical compounds - Google Patents [patents.google.com]

- 2. WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors - Google Patents [patents.google.com]

- 3. WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors - Google Patents [patents.google.com]

- 4. WO2020095215A1 - Chemical compounds - Google Patents [patents.google.com]

- 5. WO2018229629A1 - Chemical compounds as h-pgds inhibitors - Google Patents [patents.google.com]

The Role of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one in Medicinal Chemistry: A Privileged Scaffold for H-PGDS Inhibition

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged chiral fragments are foundational to Fragment-Based Drug Design (FBDD). (3R,5S)-3-Amino-5-methylpyrrolidin-2-one has emerged as a critical building block in the synthesis of highly potent and selective inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS). By serving as a stereospecific hydrogen-bonding moiety, this pyrrolidinone fragment enables the structural optimization of quinoline-3-carboxamide scaffolds. This technical whitepaper explores the mechanistic rationale, structural evolution, and synthetic methodologies surrounding this compound, providing a comprehensive guide for researchers developing targeted therapies for Duchenne Muscular Dystrophy (DMD), neuroinflammation, and allergic diseases.

The Biological Imperative: Targeting H-PGDS

Prostaglandin D2 (PGD2) is a major lipid mediator derived from the arachidonic acid cascade. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) broadly inhibit Cyclooxygenase (COX-1/2), they often induce severe gastrointestinal and cardiovascular toxicities due to the indiscriminate suppression of all downstream prostanoids.

Targeting downstream terminal synthases—specifically Hematopoietic Prostaglandin D Synthase (H-PGDS) —offers a highly selective therapeutic intervention. H-PGDS is primarily expressed in immune and inflammatory cells (mast cells, macrophages, Th2 cells). Elevated PGD2 levels driven by H-PGDS have been directly implicated in the pathology of allergic diseases, neuroinflammation, and the progressive muscle necrosis observed in Duchenne Muscular Dystrophy (DMD)[1].

Fig 1: Arachidonic acid cascade highlighting the selective inhibition of H-PGDS by quinoline derivatives.

Fragment-Based Drug Design (FBDD) and Scaffold Evolution

The discovery of optimal H-PGDS inhibitors heavily relied on FBDD. Initial crystallographic screening of H-PGDS identified weak-binding fragments (e.g., 3-cyano-quinoline). To improve the Ligand Efficiency (LE) and binding affinity, researchers utilized structure-guided array chemistry to append various amine moieties to the quinoline core [1].

(3R,5S)-3-Amino-5-methylpyrrolidin-2-one proved to be a transformative fragment. When coupled to the quinoline-3-carboxylic acid core, the resulting carboxamide exhibited a massive leap in potency.

Structural Causality

The superiority of the (3R,5S)-pyrrolidinone fragment is rooted in its precise stereochemistry and electronic profile:

-

Hydrogen Bonding Network : The lactam ring of the pyrrolidinone acts as both a hydrogen bond donor (N-H) and acceptor (C=O), establishing critical interactions with the amino acid residues (e.g., Asp/Glu) deep within the H-PGDS binding pocket.

-

Steric Fit : The 5-methyl substitution in the S-configuration perfectly occupies a small hydrophobic sub-pocket, locking the ligand in an active conformation and displacing high-energy water molecules.

-

Metabolic Stability : The cyclic nature of the pyrrolidinone protects the amide bond from rapid enzymatic cleavage, significantly improving the compound's in vivo half-life and murine pharmacokinetics compared to acyclic amine analogs [1].

Quantitative Data Summary

The table below illustrates the dramatic optimization of the H-PGDS inhibitor through the integration of the pyrrolidinone fragment [1]:

| Compound Stage | Scaffold / Fragment | H-PGDS IC₅₀ (nM) | Ligand Efficiency (LE) | Pharmacokinetic Profile |

| Hit 1a | 3-cyano-quinoline | 220,000 | 0.43 | Poor (Low potency, rapid clearance) |

| Intermediate 1d | Quinoline core | 3,100 | 0.49 | Moderate |

| Tool Compound 1bv | Quinoline-3-carboxamide + (3R,5S)-pyrrolidinone | 9.9 | 0.42 | Excellent murine PK, CNS penetrant |

Synthetic Methodology: Self-Validating Amide Coupling Protocol

The synthesis of these advanced H-PGDS inhibitors requires the precise coupling of the quinoline-3-carboxylic acid core with the (3R,5S)-3-amino-5-methylpyrrolidin-2-one hydrochloride salt[2, 3]. To maintain the strict stereochemical integrity of the chiral centers, a highly controlled amide coupling protocol is required.

Mechanistic Causality of Reagent Selection

-

Why HATU? 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is utilized instead of standard carbodiimides (like EDC/DCC). HATU generates an HOAt active ester. The neighboring pyridine nitrogen in HOAt provides an anchimeric assistance (neighboring group effect), accelerating the nucleophilic attack. This rapid reaction kinetic is critical to preventing the epimerization of the sensitive 5S-chiral center of the pyrrolidinone ring [3].

-

Why DIEA? N,N-Diisopropylethylamine (DIEA) is chosen over triethylamine. As a sterically hindered, non-nucleophilic base, DIEA efficiently neutralizes the hydrochloride salt of the amine fragment to generate the free nucleophile in situ, without competing for the highly reactive HOAt ester.

Fig 2: Step-by-step synthetic workflow for the amide coupling of the pyrrolidinone fragment.

Step-by-Step Experimental Protocol

-

Preparation of the Active Ester : Dissolve the target quinoline-3-carboxylic acid derivative (1.0 eq, e.g., 0.420 mmol) in anhydrous DMF or a 10% MeOH/DCM mixture (5.0 mL) under an inert nitrogen atmosphere.

-

Activation : Add HATU (1.5 eq, 0.630 mmol) followed immediately by DIEA (6.0 eq, 2.52 mmol). Self-Validation Check: A slight color change (often to a pale yellow) indicates the successful formation of the HOAt active ester. Stir at room temperature (RT) for 15 minutes.

-

Amine Addition : Add (3R,5S)-3-amino-5-methylpyrrolidin-2-one hydrochloride (1.1 eq, ~0.462 mmol) in a single portion. The excess DIEA present in the solution will immediately liberate the free base of the amine.

-

Coupling : Allow the reaction mixture to stir continuously at RT for 12 to 24 hours. Reaction completion should be monitored via LC-MS or TLC, looking for the disappearance of the active ester mass/spot.

-

Workup & Extraction : Quench the reaction by removing the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate (EtOAc) and wash consecutively with saturated aqueous NaHCO₃ (to remove acidic byproducts and HOAt) and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography (gradient elution: DCM to 10% MeOH/DCM) to afford the pure quinoline-3-carboxamide target compound [2].

Conclusion & Future Perspectives

The integration of (3R,5S)-3-amino-5-methylpyrrolidin-2-one into drug discovery pipelines represents a masterclass in fragment-based structural optimization. By providing a rigid, stereochemically precise scaffold that perfectly complements the H-PGDS binding pocket, this fragment has enabled the creation of highly selective inhibitors with sub-10 nM potencies. As clinical interest in targeted anti-inflammatory agents grows—particularly for debilitating conditions like Duchenne Muscular Dystrophy—the synthetic and mechanistic principles outlined in this guide will remain highly relevant for the next generation of medicinal chemistry innovations.

References

-

Deaton, D. N., et al. "The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors." Bioorganic & Medicinal Chemistry, 2019, 27(8), 1456-1478. Available at:[Link]

- World Intellectual Property Organization. "Quinoline-3-carboxamides as H-PGDS inhibitors." Patent WO2017103851A1, 2017.

- World Intellectual Property Organization. "Chemical compounds." Patent WO2020095215A1, 2020.

Engineering Peptide Therapeutics: Conformational Constraints via 3-Amino-5-Methylpyrrolidin-2-one

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

While linear peptides offer exquisite target specificity and low toxicity, their development into viable therapeutics is frequently derailed by poor oral bioavailability, rapid proteolytic degradation, and high conformational entropy. To overcome these liabilities, medicinal chemists employ peptidomimetics to rigidify the peptide backbone.

This whitepaper explores the integration of 3-amino-5-methylpyrrolidin-2-one , a highly specialized

Thermodynamic and Structural Rationale

The Entropic Advantage of Lactam Constraints

Linear peptides exist in an ensemble of rapidly interconverting conformations. Binding to a biological target requires the peptide to adopt a single, highly specific bioactive geometry. This transition from a disordered state to an ordered state incurs a massive thermodynamic penalty (

The incorporation of a pyrrolidin-2-one ring covalently tethers the nitrogen of the amino acid to its own side chain, effectively locking the local

Caption: Thermodynamic advantage of lactam constraints in target binding.

Stereochemical Causality of the 5-Methyl Group

While the

Quantitative Impact on Peptide Properties

The introduction of this scaffold yields measurable improvements across multiple biophysical and pharmacological parameters.

Table 1: Comparative Analysis of Linear vs. Lactam-Constrained Peptides

| Property | Linear Peptide (Unconstrained) | Lactam-Constrained (3-Amino-5-Methylpyrrolidin-2-one) | Causality / Mechanism |

| Conformational Entropy ( | High | Low | Ring structure pre-organizes backbone, reducing rotational degrees of freedom. |

| Proteolytic Half-Life ( | Minutes | Hours to Days | Steric bulk and non-natural backbone prevent protease active site recognition. |

| Receptor Affinity ( | Micro-molar ( | Nano-molar (nM) | Pre-organization minimizes the entropic penalty upon target binding. |

| Dihedral Angles ( | Highly variable | Restricted (e.g., | Covalent tethering of the nitrogen to the side chain locks rotation. |

Experimental Protocol: Synthesis and SPPS Incorporation

To incorporate 3-amino-5-methylpyrrolidin-2-one into the middle of a peptide sequence (rather than as a C-terminal cap), the lactam nitrogen (N1) must be functionalized with a carboxylate handle. This creates a "Freidinger-type" lactam dipeptide surrogate[3].

The following self-validating protocol details the preparation and Solid-Phase Peptide Synthesis (SPPS) incorporation of this constrained scaffold.

Phase 1: Preparation of the Dipeptide Surrogate (Pre-SPPS)

-

N-Alkylation: Dissolve 3-amino-5-methylpyrrolidin-2-one in anhydrous DMF. Cool to 0°C and add sodium hydride (NaH) to deprotonate the lactam nitrogen. Dropwise add tert-butyl bromoacetate. Causality: This step installs the necessary C-terminal elongation handle required for backbone integration[3].

-

Amine Protection: React the primary 3-amino group with Fmoc-OSu in the presence of sodium bicarbonate to install the Fmoc protecting group.

-

Ester Cleavage: Treat the intermediate with 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the tert-butyl ester, yielding the free carboxylic acid. Verify mass via LC-MS.

Phase 2: SPPS Incorporation

-

Resin Swelling: Swell the peptide-bound resin (e.g., Rink Amide AM) in DMF for 30 minutes.

-

Coupling the Constrained Scaffold:

-

Critical Choice: Due to the significant steric hindrance induced by the 5-methyl group and the lactam ring, standard coupling reagents (like DIC/HOBt) suffer from sluggish kinetics, risking incomplete coupling or base-catalyzed epimerization[5].

-

Action: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (Diisopropylethylamine). HATU forms a highly reactive 7-aza-OBt ester, accelerating the acylation step.

-

Validation: Perform a Kaiser test. A negative result (yellow) confirms complete coupling to the primary amine of the resin.

-

-

Chain Elongation: Remove the Fmoc group from the 3-amino position using 20% piperidine in DMF. Proceed with standard coupling of the subsequent amino acid.

-

Cleavage: Cleave the final peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).

Caption: Workflow for synthesizing and incorporating lactam-based dipeptide surrogates.

Biophysical Validation of Conformational Constraint

To validate that the 3-amino-5-methylpyrrolidin-2-one scaffold has successfully induced the desired conformational constraint, researchers must employ rigorous biophysical characterization:

-

2D-NMR Spectroscopy (NOESY/ROESY): The gold standard for validating peptide conformation in solution. The rigid lactam ring forces specific, predictable inter-proton distances. Observing strong Nuclear Overhauser Effect (NOE) cross-peaks between the 5-methyl protons and the adjacent backbone amides confirms the stabilization of the predicted turn structure.

-

Circular Dichroism (CD) Spectroscopy: Used to observe global secondary structure shifts. A transition from a random coil signature (minimum at 195 nm) to a

-turn signature (minimum at 225 nm, maximum at 205 nm) provides macroscopic validation of the constraint.

Pharmacological Applications in Drug Development

The integration of 3-amino-5-methylpyrrolidin-2-one is not merely an academic exercise; it has direct clinical relevance. For example, derivatives of 3-amino-5-methylpyrrolidin-2-one hydrochloride have been utilized as critical intermediates in the synthesis of hematopoietic prostaglandin D synthase (H-PGDS) inhibitors [4][5].

In the context of treating severe inflammatory and degenerative conditions like Duchenne Muscular Dystrophy, the rigid scaffold provided by the pyrrolidin-2-one core ensures high receptor selectivity and prevents rapid metabolic clearance, allowing the therapeutic to maintain effective systemic concentrations[5].

References

-

A New Conformationally Restricted Mimetic of Dipeptide EG – Synthesis of an Analogue of FEG | ResearchGate | 3

-

A novel conformationally restricted analogue of 3-methylaspartic acid via stereoselective methylation of chiral pyrrolidin-2-ones | ResearchGate | 2

-

WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors | Google Patents | 5

-

WO2020095215A1 - Chemical compounds | Google Patents | 4

-

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | Benchchem | 1

Sources

- 1. 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | 5301-36-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2020095215A1 - Chemical compounds - Google Patents [patents.google.com]

- 5. WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors - Google Patents [patents.google.com]

A Technical Guide to (3R,5S)-3-Amino-5-methylpyrrolidin-2-one Derivatives in Drug Discovery

Abstract

The (3R,5S)-3-Amino-5-methylpyrrolidin-2-one scaffold is a privileged structural motif in modern medicinal chemistry, renowned for its role as a key building block in a variety of therapeutic agents. Its rigid, chiral structure allows for precise spatial orientation of substituents, making it an ideal platform for designing potent and selective modulators of biological targets. This guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of derivatives based on this core. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Significance of the Pyrrolidinone Core

The five-membered pyrrolidine ring is a ubiquitous feature in a vast number of natural products and pharmacologically active compounds.[1][2] Its saturated, non-planar nature provides access to three-dimensional chemical space, a critical attribute for achieving high-affinity interactions with complex biological macromolecules like enzymes and receptors.[1] The pyrrolidin-2-one, or γ-lactam, subclass is particularly prominent in medicinal chemistry due to its chemical stability and its capacity to act as both a hydrogen bond donor and acceptor.[3]

The specific stereoisomer, (3R,5S)-3-Amino-5-methylpyrrolidin-2-one, offers two key points for diversification: the C3-amino group and the C5-methyl group. The defined stereochemistry at these centers is crucial for enantioselective recognition by protein targets, which can lead to improved potency and a reduction in off-target effects.[1] This guide will explore how modifications at these and other positions on the pyrrolidinone ring have led to the development of important drug candidates across multiple therapeutic areas.

Synthetic Strategies for Pyrrolidinone Derivatives

The construction of the chiral pyrrolidinone core and its subsequent derivatization are central challenges in the synthesis of these compounds. A variety of synthetic routes have been developed, often starting from chiral precursors or employing stereoselective reactions.

General Synthetic Workflow

A common approach involves the cyclization of a linear precursor that already contains the desired stereocenters. This can be achieved through various methods, including intramolecular amidation or reductive amination. The choice of protecting groups for the amino functionality is critical to the success of the synthesis, with Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) being frequently employed.

Below is a generalized workflow for the synthesis of a derivatized (3R,5S)-3-Amino-5-methylpyrrolidin-2-one.

Caption: Generalized workflow for the synthesis of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one derivatives.

Key Synthetic Considerations

-

Stereocontrol: Achieving the desired (3R,5S) stereochemistry is paramount. This is often accomplished by starting with a chiral pool material, such as an amino acid, or by using a stereoselective reaction, like an asymmetric hydrogenation or alkylation.

-

Protecting Group Strategy: The choice of protecting groups for the C3-amino group and the lactam nitrogen (if derivatized) must be orthogonal to allow for selective removal and functionalization at different stages of the synthesis.

-

Cyclization Efficiency: The intramolecular cyclization to form the lactam ring can be influenced by factors such as the solvent, base, and temperature. N,N-dimethylformamide (DMF) is a common high-boiling point solvent used to facilitate this step.[4]

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the (3R,5S)-3-Amino-5-methylpyrrolidin-2-one scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antidiabetic agents.[5][6][7] The following sections highlight some of the most significant areas of research.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

One of the most successful applications of this scaffold has been in the development of DPP-4 inhibitors for the treatment of type 2 diabetes.[8] DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are responsible for stimulating glucose-dependent insulin secretion.[] Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control.[][10]

The (3R)-amino group of the pyrrolidinone core is designed to mimic the N-terminus of the natural dipeptide substrates of DPP-4, forming key interactions with the enzyme's active site.[8]

Structure-Activity Relationship (SAR) Insights for DPP-4 Inhibitors:

-

The C3-Amino Group: This group is essential for binding to the S2 subsite of DPP-4. It often remains as a free amine to form a salt bridge with key acidic residues in the active site.

-

Substituents on the Lactam Nitrogen: Large, hydrophobic groups attached to the lactam nitrogen can occupy the S1 subsite of the enzyme, significantly enhancing potency.

-

The C5-Methyl Group: The (S)-stereochemistry at this position is often crucial for optimal fitting within the enzyme's binding pocket.

| Derivative Modification | Target | Resulting Activity | Reference |

| Addition of a cyanopyrrolidine moiety | DPP-4 | Potent and selective inhibition | [11] |

| Introduction of a polar valerolactam | DPP-4 | Improved pharmacokinetic profile | [12] |

| Linking to substituted anilines | DPP-4 | Nanomolar inhibitory concentrations (IC50) | [11] |

Anticancer Agents

The pyrrolidinone scaffold has also been explored for its potential in oncology.[6] Derivatives have been designed to inhibit various cancer-related targets, including protein-protein interactions and enzymes involved in cell proliferation.

One notable example is the development of inhibitors of the p53-MDM2 interaction.[13] MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibiting this interaction can restore p53 function, leading to apoptosis in cancer cells.[13] Pyrrolidone-based inhibitors have been designed to mimic the key hydrophobic interactions of p53 with MDM2.[13]

Structure-Activity Relationship (SAR) Insights for Anticancer Agents:

-

Aromatic Substituents: The presence of specific aromatic groups, such as those with electron-withdrawing or donating properties, can significantly influence anticancer activity against various cell lines.[1]

-

Linker Flexibility: The nature and length of the linker connecting the pyrrolidinone core to other pharmacophoric elements can impact potency by allowing for optimal positioning within the target's binding site.[14]

-

Spiro-fused Systems: The incorporation of the pyrrolidinone into spirocyclic systems, such as spirooxindoles, has yielded compounds with potent anti-proliferative activities.[6]

Other Therapeutic Areas

The versatility of the pyrrolidinone scaffold has led to its investigation in numerous other therapeutic areas:

-

Anti-inflammatory Agents: Derivatives have been developed as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[14]

-

Antibacterial Agents: The pyrrolidine ring is a component of several antibacterial drugs and research continues to explore new derivatives with activity against drug-resistant bacterial strains.[7][15]

-

Central Nervous System (CNS) Disorders: Pyrrolidinone derivatives have shown affinity for various CNS targets, including serotonin (5-HT) receptors, and have been investigated as potential antidepressants.[16]

Experimental Protocols

The following protocols are representative examples for the synthesis and characterization of a (3R,5S)-3-Amino-5-methylpyrrolidin-2-one derivative.

Protocol: Synthesis of a Protected (3R,5S)-3-Amino-5-methylpyrrolidin-2-one Core

Objective: To synthesize a key intermediate with the correct stereochemistry, ready for further derivatization.

Materials:

-

(S)-Pyroglutamic acid

-

Boc-anhydride (Di-tert-butyl dicarbonate)

-

Lithium aluminum hydride (LAH)

-

Dess-Martin periodinane

-

Ammonia in methanol

-

Appropriate solvents (THF, DCM, Methanol)

Procedure:

-

N-Protection: Dissolve (S)-Pyroglutamic acid in a suitable solvent (e.g., a mixture of dioxane and water). Cool the solution to 0 °C and add Boc-anhydride and a base (e.g., sodium bicarbonate). Stir overnight at room temperature.

-

Rationale: The Boc group protects the lactam nitrogen, preventing it from reacting in subsequent steps.

-

-

Reduction of Carboxylic Acid: Carefully add the N-Boc-pyroglutamic acid to a suspension of LAH in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Rationale: LAH is a powerful reducing agent that selectively reduces the carboxylic acid to a primary alcohol without affecting the lactam carbonyl.

-

-

Oxidation to Aldehyde: Dissolve the resulting alcohol in anhydrous DCM and add Dess-Martin periodinane. Stir at room temperature until the oxidation is complete.

-

Rationale: Dess-Martin periodinane is a mild oxidizing agent that converts the primary alcohol to an aldehyde with minimal side reactions.

-

-

Reductive Amination: To the crude aldehyde, add a solution of ammonia in methanol, followed by a reducing agent such as sodium cyanoborohydride. Stir at room temperature.

-

Rationale: This step introduces the amino group at the C3 position with the desired stereochemistry.

-

-

Purification: Purify the resulting protected aminopyrrolidinone by column chromatography on silica gel.

Self-Validation: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry can be confirmed by comparison to known standards or through chiral HPLC analysis.

Protocol: Derivatization of the C3-Amino Group

Objective: To attach a functional group to the C3-amino group via acylation.

Materials:

-

Protected (3R,5S)-3-Amino-5-methylpyrrolidin-2-one intermediate

-

Desired acyl chloride or carboxylic acid

-

Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous DCM or DMF

Procedure:

-

Deprotection (if necessary): If the amino group is protected (e.g., with a Boc group), remove it using an appropriate method (e.g., trifluoroacetic acid in DCM for Boc). Neutralize the resulting salt with a base.

-

Acylation: Dissolve the deprotected amine in anhydrous DCM and cool to 0 °C. Add the base (e.g., triethylamine) followed by the dropwise addition of the acyl chloride.

-

Alternative (Amide Coupling): If starting with a carboxylic acid, dissolve the acid, the amine, and the coupling agent (e.g., HBTU) in DMF. Add a base (e.g., DIPEA) and stir at room temperature.

-

Rationale: Amide coupling reagents facilitate the formation of the amide bond under mild conditions, which is useful for sensitive substrates.

-

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the final derivative by column chromatography or recrystallization.

Self-Validation: Confirm the structure, purity, and identity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Signaling Pathways and Mechanisms of Action

The mechanism of action of these derivatives is highly dependent on the specific target they are designed to inhibit.

DPP-4 Inhibition Pathway

As discussed, DPP-4 inhibitors work by preventing the degradation of incretin hormones. The diagram below illustrates this pathway.

Caption: Mechanism of action for (3R,5S)-3-Amino-5-methylpyrrolidin-2-one based DPP-4 inhibitors.

Conclusion and Future Perspectives

The (3R,5S)-3-Amino-5-methylpyrrolidin-2-one scaffold continues to be a highly valuable and versatile platform in drug discovery. Its inherent chirality and multiple points for derivatization have enabled the development of potent and selective inhibitors for a variety of biological targets. The success of pyrrolidinone-based DPP-4 inhibitors in the clinic serves as a strong validation of this approach.

Future research in this area is likely to focus on:

-

Novel Therapeutic Targets: Exploring the application of this scaffold against new and challenging biological targets.

-

Improved Synthetic Methodologies: Developing more efficient, cost-effective, and environmentally friendly synthetic routes.[17]

-

Hybrid Molecules: Combining the pyrrolidinone core with other pharmacophores to create hybrid molecules with dual or synergistic activities.

The foundational principles of stereochemistry, synthetic strategy, and structure-activity relationship analysis will remain central to unlocking the full potential of this remarkable chemical scaffold.

References

-

Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports. [Link]

-

Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. MDPI. [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

-

Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. PubMed. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. ResearchGate. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

-

Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. ResearchGate. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

-

Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

-

A practical and improved synthesis of (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]- 5-[(methanesulfonyloxy)methyl]-2- pyrrolidinone. PubMed. [Link]

-

Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction. PubMed. [Link]

-

Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R) - Semantic Scholar. Semantic Scholar. [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Center for Biotechnology Information. [Link]

-

1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. PubMed. [Link]

-

3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes. PubMed. [Link]

-

Use of 3-Pyrrolidinone to synthesize new heterocyclic amino acids. Kaunas University of Technology. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media. [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives.

-

Potential inhibitors of Dipeptidyl Peptidase IV dependent from Moroccan phytocompound. PeerJ. [Link].com/articles/17983/)

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openresearchafrica.org [openresearchafrica.org]

- 11. 3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A practical and improved synthesis of (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]- 5-[(methanesulfonyloxy)methyl]-2- pyrrolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Spectroscopic Differentiation of (3R,5S) and (3S,5S) Pyrrolidinone Isomers: A Technical Comparison Guide

Introduction & Pharmacological Context

The pyrrolidin-2-one (

Differentiating the (3R,5S) and (3S,5S) isomers—which represent the trans and cis diastereomers, respectively—requires moving beyond basic 1D NMR. This guide compares the efficacy of various spectroscopic techniques, providing a self-validating workflow for absolute structural elucidation.

Theoretical Basis: Stereochemical Causality

Because (3R,5S) and (3S,5S) are diastereomers, they possess distinct spatial geometries that dictate their spectroscopic behavior.

In a 5-membered pyrrolidinone ring, the envelope or half-chair conformation makes scalar coupling constants (

-

(3S,5S) Isomer (Cis): The substituents at C3 and C5 are on the same face. Consequently, the methine protons (H3 and H5) are forced onto the opposite, shared face. Their internuclear distance drops below 3.0 Å, triggering a strong Nuclear Overhauser Effect (NOE) (3)[3].

-

(3R,5S) Isomer (Trans): The substituents are on opposite faces, placing H3 and H5 on opposite faces as well. Their distance exceeds 3.5 Å, rendering the H3-H5 NOE weak or entirely absent (1)[1].

Caption: Workflow for the spectroscopic differentiation of pyrrolidinone diastereomers via 2D NOESY NMR.

Comparative Spectroscopic Data

While 2D NOESY is the primary diagnostic tool,

Table 1: Key Spectroscopic Differences between (3R,5S) and (3S,5S) Pyrrolidinones

| Spectroscopic Feature | (3S,5S) Isomer (Cis) | (3R,5S) Isomer (Trans) | Analytical Reliability |

| Strong cross-peak | Weak or absent | High (Gold Standard) | |

| Weak or absent | Strong cross-peak | High (Orthogonal Check) | |

| Often complex/averaged | Often complex/averaged | Low (Due to ring flexibility) | |

| Upfield ( | Downfield (Less steric compression) | Moderate (Requires both isomers) |

Experimental Methodology: Self-Validating NOESY Protocol

As an application scientist, a common pitfall I observe is researchers interpreting the absence of a cross-peak as definitive proof of a trans relationship. However, an absent cross-peak can simply mean the mixing time was incorrect or the sample was poorly degassed (paramagnetic oxygen accelerates relaxation, quenching the NOE). The following protocol establishes a self-validating system to prevent false assignments.

Step 1: Sample Preparation (Causality-Driven)

-

Mass & Solvent: Weigh 5–10 mg of the highly purified pyrrolidinone isomer. Dissolve in 0.6 mL of deuterated solvent. Choice of solvent is critical: Use D

O or CD -

Degassing: Degas the sample using three freeze-pump-thaw cycles to remove dissolved oxygen. Seal the NMR tube under argon. Failure to remove oxygen will provide a pathway for non-radiative dipole relaxation, destroying the NOE enhancement.

Step 2: 2D NOESY Acquisition

-

Tune and match the probe, and ensure precise 90° pulse calibration.

-

Mixing Time (

): For small molecules (MW < 500 Da) in the extreme narrowing limit, NOEs are positive and build up slowly. A mixing time of 300–500 ms is optimal to allow cross-relaxation without entering the spin-diffusion regime. -

Acquire the spectrum with at least 16 scans per

increment to ensure a high signal-to-noise ratio.

Step 3: Self-Validating Analysis

-

Primary Check: Extract the 1D slice at the H3 resonance. Look for a cross-peak at the H5 resonance.

-

Validation (The "Cis" Test): If a strong H3-H5 cross-peak is present, the relative configuration is cis (3S,5S).

-

Validation (The "Trans" Test): If the H3-H5 cross-peak is absent, you must validate the experiment. Look for a cross-peak between H3 and the C5-substituent (e.g., a C5-methyl group). If this compensatory cross-peak is present, it proves the NOE transfer was energetically successful across the molecule. This validates that the lack of H3-H5 interaction is a true geometric consequence of the trans (3R,5S) configuration, rather than an experimental failure (3)[3].

References

-

Synthesis of Pyrrolidinone PNA: A Novel Conformationally Restricted PNA Analogue The Journal of Organic Chemistry (ACS Publications)[Link]

-

The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues Semantic Scholar[Link]

-

Isolation, identification and determination of the absolute configuration of Fischerellin B. SciSpace [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.